CAY10595
Description
Prostaglandin (B15479496) D2 Signaling and its Receptor Landscape
Prostaglandin D2 (PGD2) is a major cyclooxygenase metabolite of arachidonic acid, produced predominantly by mast cells, Th2 lymphocytes, and dendritic cells. mdpi.com It has been detected in high concentrations at sites of allergic inflammation, where it exerts a wide range of biological effects. mdpi.com These effects are mediated through its interaction with two distinct G protein-coupled receptors: the D prostanoid receptor 1 (DP1) and the Chemoattractant Receptor-Homologous Molecule expressed on Th2 cells (CRTH2/DP2). mdpi.comnih.gov
The activation of these two receptors triggers different downstream signaling cascades, leading to varied and sometimes opposing physiological responses. The DP1 receptor is primarily coupled to a Gs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels. This signaling pathway is generally associated with vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscles. researchgate.net In the context of inflammation, DP1 activation can have both pro- and anti-inflammatory effects, including the inhibition of eosinophil apoptosis. researchgate.net
In contrast, the CRTH2/DP2 receptor is coupled to a Gi protein. Its activation leads to a decrease in intracellular cAMP, an increase in intracellular calcium mobilization, and the activation of the phosphatidylinositol 3-kinase (PI3K) pathway. researchgate.net This signaling cascade is predominantly pro-inflammatory, promoting the chemotaxis, activation, and survival of key effector cells in the allergic response.
The Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2/DP2) as a Therapeutic Target
The discovery and characterization of the CRTH2/DP2 receptor have highlighted it as a promising therapeutic target for allergic and inflammatory conditions. This is largely due to its specific expression profile and its central role in orchestrating the inflammatory cascade. The CRTH2/DP2 receptor is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils, which are all key players in the pathogenesis of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis. nih.gov
Activation of the CRTH2/DP2 receptor by PGD2 has been shown to induce the migration and activation of these inflammatory cells to the site of inflammation. researchgate.net Furthermore, it promotes the release of pro-inflammatory Th2-type cytokines, including interleukin (IL)-4, IL-5, and IL-13, which further amplify the allergic response. nih.gov Given this central role in promoting and sustaining allergic inflammation, the selective blockade of the CRTH2/DP2 receptor presents a rational and targeted approach to mitigating the underlying pathophysiology of these diseases. By inhibiting the recruitment and activation of key inflammatory cells and the subsequent release of pro-inflammatory mediators, CRTH2/DP2 antagonists have the potential to disrupt the allergic cascade and alleviate clinical symptoms.
Strategic Positioning of CAY10595 as a CRTH2/DP2 Antagonist
This compound was identified as a potent and selective antagonist of the CRTH2/DP2 receptor through a high-throughput screening campaign, followed by extensive structure-activity relationship (SAR) investigations. nih.gov As a member of a novel chemical class of spiro-indolinone compounds, this compound has been instrumental as a research tool to probe the physiological and pathological roles of the CRTH2/DP2 receptor. nih.gov
Its strategic positioning lies in its high potency and selectivity for the human CRTH2/DP2 receptor, with a reported Ki value of 10 nM. medchemexpress.com The R enantiomer of this compound is noted to be significantly more potent. medchemexpress.com This selectivity is crucial for distinguishing the specific effects of CRTH2/DP2 antagonism from the broader effects of PGD2 signaling, which also involves the DP1 receptor. The availability of a selective antagonist like this compound allows for a more precise dissection of the CRTH2/DP2-mediated pathways in preclinical models of disease. Its use in such models helps to validate the CRTH2/DP2 receptor as a viable therapeutic target and provides a benchmark for the development of future clinical candidates.
Detailed Research Findings
The antagonist activity of this compound has been characterized in a variety of in vitro and in vivo settings. These studies have provided valuable insights into its mechanism of action and its potential therapeutic utility.
In Vitro Activity
The in vitro profile of this compound demonstrates its potent and selective antagonism of the CRTH2/DP2 receptor. Key findings from radioligand binding and functional assays are summarized below.
| Assay Type | Receptor | Species | Key Finding |
| Radioligand Binding | CRTH2/DP2 | Human | Ki = 10 nM |
| GTPγS Binding | CRTH2/DP2 | Human | IC50 = 48 nM |
| Eosinophil Chemotaxis | CRTH2/DP2 | Human | IC50 = 7.3 nM (R enantiomer) |
This table is based on data from MedChemExpress and Cayman Chemical product datasheets. medchemexpress.com
In functional assays, the R enantiomer of this compound was shown to potently inhibit eosinophil chemotaxis induced by a PGD2 metabolite, with an IC50 value of 7.3 nM. medchemexpress.com Furthermore, in a GTPγS binding assay, which measures the functional consequence of G-protein coupled receptor activation, this compound demonstrated antagonist activity at the human CRTH2 receptor with an IC50 of 48 nM. medchemexpress.com
In Vivo Activity in a Model of Rheumatoid Arthritis
The in vivo efficacy of this compound has been investigated in a murine model of collagen-induced arthritis (CIA), which shares many pathological features with human rheumatoid arthritis. In this model, the administration of this compound was shown to modulate the inflammatory response.
| Study Parameter | Treatment Group | Outcome |
| Disease Development | This compound | Slight delay in the development of CIA |
| IgG anti-CII levels | This compound | No significant modification |
| IgG2a anti-CII levels | This compound | Reduction in levels |
This table is based on findings from Maicas N, et al. Arthritis Rheum. 2012. medchemexpress.cn
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[5-chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidine]-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2FN2O5/c21-11-1-3-14(23)10(5-11)8-25-16(26)7-20(19(25)30)13-6-12(22)2-4-15(13)24(18(20)29)9-17(27)28/h1-6H,7-9H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKFWNVFUXXEFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C12C3=C(C=CC(=C3)Cl)N(C2=O)CC(=O)O)CC4=C(C=CC(=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80580279 | |
| Record name | {5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80580279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916047-16-0 | |
| Record name | {5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80580279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Characterization of Cay10595
Receptor Binding Affinity and Selectivity Profiles
CAY10595 demonstrates high binding affinity for the human CRTH2/DP2 receptor. As a racemic mixture, it exhibits an equilibrium dissociation constant (Kᵢ) of 10 nM at this receptor lipidmaps.orguni.lulipidmaps.orgzhanggroup.orgctdbase.orgnih.govcenmed.com.
Beyond its potent binding, this compound exhibits a notable selectivity profile. Research indicates that this compound possesses greater than 400-fold selectivity over other prostaglandin (B15479496) receptors, including EP2, EP3, EP4, DP1, and IP receptors. Furthermore, it shows a 30-fold selectivity over TP receptors uni.lu. This selectivity for CRTH2/DP2 is crucial, as evidenced by studies where this compound, acting as a CRTH2/DP2 antagonist, effectively reduced PGD2-induced accumulation of intracellular triacylglycerol, unlike the DP1 receptor antagonist BWA868C, thereby underscoring its specific action on CRTH2/DP2 uni-freiburg.de. In other investigations, this compound, by blocking DP2 binding, did not impact respiratory dendritic cell (rDC) migration, in contrast to the DP1 antagonist BW A868C, further supporting its selective engagement with DP2 over DP1 ctdbase.org.
Table 1: Receptor Binding Affinity and Selectivity of this compound (Racemic Mixture)
| Receptor Target | Binding Affinity (Kᵢ) | Selectivity Profile |
| Human CRTH2/DP2 | 10 nM lipidmaps.orguni.lulipidmaps.orgzhanggroup.orgctdbase.orgnih.govcenmed.com | >400-fold over EP2, EP3, EP4, DP1, IP uni.lu |
| 30-fold over TP uni.lu |
Enantiomeric Specificity and its Pharmacological Implications
This compound exists as a racemic mixture, but its pharmacological activity is largely attributed to its R enantiomer, which demonstrates significantly higher potency uni.luguidetoimmunopharmacology.org. The R enantiomer of this compound shows a Kᵢ of 5.3 nM for the human CRTH2/DP2 receptor and 5 nM for the murine CRTH2/DP2 receptor uni.lu.
This enantiomeric specificity has direct pharmacological implications, particularly in cellular responses mediated by the CRTH2/DP2 pathway. The R enantiomer of this compound has been shown to inhibit eosinophil chemotaxis induced by 13,14-dihydro-15-keto-PGD2 with an IC50 value of 7.3 nM uni.luctdbase.orgwikipedia.orguni.lu. This finding highlights that the R-enantiomer is the primary contributor to the observed biological effects of the compound, indicating its critical role in modulating inflammatory cell migration.
Table 2: Enantiomeric Specificity and Pharmacological Activity of this compound
| Enantiomer | Receptor Target | Binding Affinity (Kᵢ) | Functional Inhibition (IC50) |
| R enantiomer | Human CRTH2/DP2 | 5.3 nM uni.lu | Eosinophil chemotaxis (induced by 13,14-dihydro-15-keto-PGD2): 7.3 nM uni.luctdbase.orgwikipedia.orguni.lu |
| Murine CRTH2/DP2 | 5 nM uni.lu |
Ligand-Receptor Interaction Dynamics and Binding Kinetics
Ligand-receptor interaction dynamics involve the real-time processes of association (binding) and dissociation (unbinding) between a ligand and its target receptor. These processes are characterized by kinetic rate constants: the association rate constant (k_on or k_a), which quantifies how quickly a ligand binds to a receptor, and the dissociation rate constant (k_off or k_d), which measures how quickly the ligand-receptor complex breaks apart lipidmaps.orgzhanggroup.orgnih.govmpg.de. The ratio of k_off to k_on defines the equilibrium dissociation constant (K_d or Kᵢ), which represents the concentration of ligand at which half of the receptors are occupied at equilibrium lipidmaps.orgzhanggroup.orgnih.govmpg.de. While a low Kᵢ (high affinity) signifies a strong interaction, the individual kinetic rates (k_on and k_off) provide a more comprehensive understanding of the interaction's temporal characteristics, such as how long a ligand remains bound to its receptor, which is crucial for its pharmacological effect zhanggroup.org.
Despite the well-characterized equilibrium binding affinity (Kᵢ) of this compound for the CRTH2/DP2 receptor, detailed research findings on its specific ligand-receptor interaction dynamics and binding kinetics, such as its precise association (k_on) and dissociation (k_off) rate constants, are not extensively reported in the readily available literature. The existing data primarily focuses on the compound's potency and selectivity at equilibrium.
Cellular and Molecular Mechanisms of Cay10595 Action
Modulation of Cellular Chemotaxis, Migration, and Adhesion
CAY10595 significantly impacts the directed movement and adherence of immune cells, primarily by antagonizing the CRTH2/DP2 receptor, which is crucial for mediating the chemotactic activity of PGD2. genecards.orgnih.govwikipedia.orguni.luctdbase.orgzhanggroup.org
The CRTH2/DP2 receptor is prominently expressed on eosinophils, where it mediates their chemotactic responses to PGD2. genecards.orgnih.govwikipedia.orguni.luctdbase.orgzhanggroup.org this compound effectively inhibits eosinophil chemotaxis. Specifically, the R-enantiomer of this compound has been shown to inhibit eosinophil chemotaxis induced by 13,14-dihydro-15-keto-PGD2, a PGD2 metabolite, with an IC50 value of 7.3 nM. genecards.orgnih.govlipidmaps.orgnewdrugapprovals.org
Research findings in animal models of inflammatory bowel disease (IBD) further illustrate this effect. In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, treatment with this compound led to a reduction in the infiltration of lymphocytes and neutrophils into the lamina propria of the colon. lipidmaps.org While initial studies in this model did not detect alterations in eosinophil infiltration, a subsequent study using a trinitrobenzene sulfonic acid (TNBS)-induced colitis model (considered a "CD-like" model with higher eosinophil influx) demonstrated that a CRTH2 antagonist, such as OC-459 (which shares a similar mechanism of action with this compound), inhibited eosinophil recruitment into the colon. nih.govzhanggroup.orglabsolu.ca This suggests that the impact on eosinophil migration can vary depending on the specific inflammatory context and the magnitude of eosinophil involvement. Eosinophils are known to express both DP1 and CRTH2 receptors, and their cooperative activation is implicated in eosinophil responses, including calcium signaling and chemotaxis. zhanggroup.org
Table 1: this compound Efficacy in Inhibiting Eosinophil Chemotaxis
| Ligand Inducing Chemotaxis | This compound Enantiomer | IC50 (nM) | Reference |
| 13,14-dihydro-15-keto-PGD2 | R-enantiomer | 7.3 | genecards.orgnih.govlipidmaps.orgnewdrugapprovals.org |
CRTH2/DP2 is also expressed on Th2 lymphocytes and basophils, mediating their chemotactic responses to PGD2. genecards.orgnih.govwikipedia.orguni.luctdbase.org PGD2 is known to selectively induce chemotaxis in these cell types via CRTH2. genecards.org By antagonizing CRTH2, this compound effectively inhibits the migration of these cells. In the context of DSS-induced colitis, treatment with this compound significantly lowered the populations of lymphocytes, including T cells, B cells, and NK cells, in the affected tissues. lipidmaps.org CRTH2 plays a role as a chemoattractant receptor on cell membranes, facilitating the activation and trafficking of Th2 cells, basophils, and eosinophils to sites of inflammation. wikipedia.org The activation of CRTH2 by PGD2 promotes the chemotaxis of eosinophils, basophils, and Th2 lymphocytes, leading to their accumulation at sites of antigen exposure and contributing to allergic reactions. uni.lu
Influence on Intracellular Signaling Cascades
This compound's antagonistic action on CRTH2/DP2 directly impacts several intracellular signaling pathways, notably those coupled to G proteins and calcium mobilization.
The CRTH2/DP2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through pertussis toxin (PTX)-sensitive Gαi proteins. ctdbase.orguni.lunih.gov This Gαi coupling leads to the suppression of adenylate cyclase activity, consequently decreasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. ctdbase.orguni.lunih.gov For instance, in adipocytes, PGD2 suppresses lipolysis by repressing the cAMP-PKA-HSL axis via DP2R. uni.lunih.gov As a DP2R antagonist, this compound has been shown to counteract this effect, clearing the PGD2-elevated intracellular triglyceride levels. uni.lunih.gov
Table 2: this compound Impact on Gαi-Coupled Pathways
| Cellular Process | Agonist | Effect of Agonist via DP2R | Effect of this compound (DP2R Antagonist) | Reference |
| Lipolysis | PGD2 | Suppression (via cAMP-PKA-HSL repression) | Clears PGD2-elevated intracellular triglyceride levels | uni.lunih.gov |
Activation of CRTH2 is known to trigger intracellular calcium (Ca2+) mobilization. wikipedia.orgctdbase.orgnih.gov this compound has been demonstrated to attenuate this effect, specifically reducing 13,14-dihydro-15-keto-PGD2 (DK-PGD2)-induced Ca2+ flux. wikipedia.org Furthermore, CRTH2 can couple with Gq/11 proteins, leading to an increase in intracellular Ca2+ levels. nih.gov Studies using CRTH2-deficient cardiomyocytes have shown a significant compromise in intracellular Ca2+ mobilization in response to anoxia, highlighting the receptor's role in this process. nih.gov DP2 selective agonists, such as DK-PGD2 and 15R-15-methyl PGD2, induce dose-dependent intracellular calcium mobilization, an effect that is abrogated by pertussis toxin, confirming the involvement of Gαi proteins. ctdbase.org Additionally, CRTH2 receptor signaling has been observed to down-regulate lipopolysaccharide-induced NF-κB activation in murine macrophages through changes in intracellular calcium, suggesting a complex modulatory role in inflammatory signaling. ctdbase.org
Interaction with Prostaglandin (B15479496) D2 Metabolites and Endogenous Ligands
This compound functions as a selective antagonist of CRTH2/DP2, a receptor that primarily binds prostaglandin D2 (PGD2) and its metabolites. genecards.orgnih.govguidetoimmunopharmacology.orglipidmaps.orggenecards.orgmpg.decenmed.com PGD2 is synthesized from arachidonic acid by two main prostaglandin D synthases: lipocalin-type PGDS (L-PGDS) and hematopoietic PGDS (H-PGDS). nih.gov PGD2 mediates its diverse physiological effects through two distinct G protein-coupled receptors: DP1, which is coupled to Gαs proteins, and CRTH2/DP2, which is coupled to Gαi proteins. genecards.orgnih.govctdbase.orgzhanggroup.orguni.lunih.gov
Beyond PGD2 itself, CRTH2 can also be activated by stable metabolites of PGD2, such as 13,14-dihydro-15-keto-PGD2, and even by certain thromboxane (B8750289) metabolites like 11-dehydro thromboxane B2 (TXB2). genecards.orgnih.govlipidmaps.orgzhanggroup.orgnewdrugapprovals.orguni.lu The presence of increased levels of endogenous CRTH2 ligands, including PGD2 and Δ12-PGJ2, has been observed in the sera of patients with Crohn's disease, suggesting an active ligand-CRTH2 axis in inflammatory conditions. labsolu.ca
Interestingly, in certain contexts, the antagonism of CRTH2 by this compound can lead to unexpected outcomes. For instance, in lipopolysaccharide (LPS)-stimulated bone marrow-derived macrophages (BMDMs), this compound up-regulated the expression of inflammatory genes, including cyclooxygenase-2 (Cox2), inducible nitric oxide synthase (iNOS), microsomal prostaglandin E synthase 1 (mPges1), tumor necrosis factor-alpha (Tnf-α), and interleukin-1 beta (Il-1β). ctdbase.orgabcam.com This finding suggests a nuanced role for CRTH2 signaling, where its activation might, in some cell types, contribute to the down-regulation of inflammatory responses, and its inhibition by this compound could therefore enhance certain pro-inflammatory pathways. ctdbase.orgabcam.com
Table 3: Key Receptor Binding and Inhibition Data for this compound
| Receptor/Target | Parameter | Value | Notes | Reference |
| Human CRTH2/DP2 | Ki | 10 nM | Racemic mixture | genecards.orgnih.govguidetoimmunopharmacology.orglipidmaps.orggenecards.orgmpg.de |
| Human CRTH2/DP2 | Ki | 5.3 nM | R-enantiomer | genecards.orgnih.gov |
| Murine CRTH2/DP2 | Ki | 5 nM | R-enantiomer | genecards.orgnih.gov |
Crosstalk with Other Inflammatory Mediators and Receptors
Research findings indicate that this compound directly influences inflammatory gene expression. In studies involving lipopolysaccharide (LPS)-stimulated bone marrow-derived macrophages (BMDMs), this compound was observed to up-regulate the mRNA levels of several pro-inflammatory genes. These included cyclooxygenase-2 (Cox2), inducible nitric oxide synthase (iNOS), microsomal prostaglandin E synthase-1 (mPges1), tumor necrosis factor-alpha (Tnf-α), and interleukin-1 beta (Il-1β) researchgate.net. This suggests a complex modulatory role where antagonism of CRTH2/DP2 by this compound can lead to an increase in specific inflammatory markers under certain conditions.
The impact of this compound extends to models of inflammatory diseases, highlighting the differential roles of PGD2 receptors. In murine models of colitis, the administration of this compound, as a CRTH2 antagonist, was found to improve inflammation researchgate.netdntb.gov.ua. Conversely, an antagonist targeting the DP1 receptor, MK0524, worsened inflammation in the same model, suggesting that CRTH2 may contribute to pro-inflammatory processes in colon tissue, while DP1 might be associated with anti-inflammatory actions in ulcerative colitis (UC) researchgate.net. This indicates that the PGD2/receptor axis has context-dependent effects in inflammatory bowel disease.
At a cellular signaling level, this compound has been demonstrated to attenuate the increase in intracellular calcium (Ca2+) flux induced by DK-PGD2, a CRTH2 agonist embopress.org. This action is consistent with its role as a CRTH2/DP2 receptor antagonist, blocking the receptor-mediated signaling pathways that typically lead to Ca2+ mobilization. Interestingly, while this compound affects CRTH2-mediated Ca2+ flux, it did not overtly influence collagen expression in fibroblasts, even though CRTH2 itself has been shown to inhibit LARP6-mediated collagen biosynthesis in an agonist-independent manner embopress.org. This indicates that the effects of this compound might be specific to certain signaling pathways or cellular contexts, and its antagonism of CRTH2 does not necessarily translate to all known CRTH2-related cellular functions, particularly those independent of agonist binding.
The following table summarizes the observed effects of this compound on inflammatory gene expression in LPS-stimulated BMDMs:
| Inflammatory Mediator/Gene | Effect of this compound (5 µM) on mRNA Levels (Fold Change vs. DMSO after LPS stimulation) | Reference |
| Cox2 | Up-regulated | researchgate.net |
| iNOS | Up-regulated | researchgate.net |
| mPges1 | Up-regulated | researchgate.net |
| Tnf-α | Up-regulated | researchgate.net |
| Il-1β | Up-regulated | researchgate.net |
Preclinical Efficacy and Therapeutic Potential of Cay10595
Research in Allergic and Inflammatory Airway Diseases
Inflammatory airway diseases, including pulmonary hypertension and asthma, are often characterized by dysregulated immune responses, particularly those mediated by T helper 2 (Th2) cells.
Pulmonary arterial hypertension (PAH) is a life-threatening condition marked by progressive remodeling of the pulmonary arteries and increased pulmonary vascular resistance. The Th2 immune response is implicated in this remodeling process genecards.org. Studies have shown that CRTH2 expression is elevated in circulating CD4+ T cells and in serum Th2 cytokines in both human PAH patients and in mouse models of PAH genecards.org.
Inhibition of CRTH2 has been shown to attenuate the development of hypoxia-induced PAH in mice by suppressing Th2 immune responses in the lungs genecards.org. Furthermore, CRTH2 deficiency dramatically ameliorated pulmonary artery remodeling and pulmonary hypertension in various PAH mouse models genecards.org. Experiments involving CRTH2+/+ bone marrow transplantation or CRTH2+/+ T cell adoptive transfer augmented hypoxia + ovalbumin (HyOA)–induced PAH in CRTH2−/− mice, an effect that was reversed by the dual neutralization of interleukin-4 (IL-4) and interleukin-13 (IL-13) genecards.org. In vitro, CRTH2 activation in Th2 cells was found to promote pulmonary arterial smooth muscle cell proliferation through the activation of STAT6 genecards.org. These findings collectively suggest that CRTH2 plays a critical role in PAH pathogenesis, and its inhibition, for which CAY10595 is a known antagonist, holds therapeutic potential for this condition genecards.org.
Th2 cells are central to allergic responses in asthma, contributing to pulmonary eosinophilia and excessive mucus production nih.gov. Th2 cytokines, specifically IL-4, IL-5, and IL-13, are known to drive the pathogenesis of human asthma and murine allergic airway inflammation models by promoting eosinophilic infiltration, increased mucus production via goblet cell metaplasia, and tissue fibrosis uni-freiburg.de. CRTH2 is selectively expressed in Th2 lineage cells and is known to induce chemotaxis in these cells genecards.orggenecards.org.
Research indicates that CRTH2 disruption suppresses Th2 activation, including the secretion of IL-4 and IL-13 genecards.org. Given that this compound is a selective CRTH2 antagonist, its action is consistent with the suppression of these Th2-mediated immune responses. Inhibition of CRTH2 has been implicated in type 2 inflammation reactions observed in asthma and allergic rhinitis uni-freiburg.de. This mechanism underscores this compound's potential in modulating allergic and inflammatory processes driven by the Th2 pathway in pulmonary contexts.
Research in Gastrointestinal Inflammatory Disorders
Inflammatory bowel diseases (IBD), such as ulcerative colitis (UC) and Crohn's disease, are chronic inflammatory conditions of the gastrointestinal tract characterized by significant leukocyte infiltration and mucosal damage.
This compound, acting as a selective CRTH2 antagonist, has been investigated for its effects in murine models of colitis, particularly those induced by dextran (B179266) sulfate (B86663) sodium (DSS). Daily treatment of DSS-colitic mice with this compound at a dose of 5 mg/kg (subcutaneously) resulted in a reduction of key inflammatory indicators. This included a decrease in weight loss, inflammation score, and myeloperoxidase (MPO) activity, collectively suggesting pro-inflammatory actions of CRTH2 in this model. Histological examinations of colon sections from this compound-treated mice revealed reduced mucosal damage and diminished infiltration of immunocytes into the submucosa. These findings demonstrate that this compound improved inflammation in murine colitis genecards.org.
Table 1: Effects of this compound on Inflammatory Parameters in DSS-Induced Murine Colitis
| Parameter | DSS + Vehicle Treatment | This compound Treatment (5 mg/kg s.c.) | Observation | Reference |
| Weight Loss | Increased | Reduced | This compound lowered inflammation scores and weight loss. | |
| Inflammation Score | High | Lowered | This compound lowered inflammation scores and weight loss. | |
| MPO Activity | High | Reduced | This compound lowered MPO activity. | |
| Mucosal Damage | Present | Reduced | Histological sections showed reduced mucosal damage. | |
| Immunocyte Infiltration | High | Less infiltration | Histological sections showed less infiltration of immunocytes into the submucosa. |
Leukocyte infiltration into gut mucosal tissue is a hallmark of inflammatory bowel disease, with massive infiltration of polymorphonuclear leukocytes (PMN) being a key feature of active disease and correlating with patient symptoms and mucosal injury. In the context of DSS-induced colitis, treatment with this compound significantly reduced the populations of lymphocytes (including T cells, B cells, and NK cells) and neutrophils within the lamina propria of the colon. This reduction in leukocyte infiltration further corroborated the observed decrease in MPO activity, an enzyme commonly used as a marker for neutrophil presence. These results indicate this compound's ability to regulate the influx of inflammatory cells into intestinal tissues, a critical aspect of mitigating gastrointestinal inflammation.
Prostaglandin (B15479496) D2 (PGD2) mediates its effects through two primary receptors: the D-type prostanoid (DP) receptor, now referred to as DP1, and the chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2), also known as DP2 genecards.org. While PGD2 itself has been categorized as an anti-inflammatory mediator in colitis, with its beneficial effects often attributed to DP1 receptor activation, the role of CRTH2 in ulcerative colitis has been less clear genecards.org.
Research has elucidated differential roles for these two receptors in colitis progression. CRTH2 (DP2) has been shown to promote inflammation by facilitating the chemotaxis of CRTH2-positive leukocytes to inflamed colon tissues. In contrast, DP1 appears to promote anti-inflammatory actions. This opposing functionality is clearly demonstrated in murine colitis models: the CRTH2 antagonist this compound improved inflammation, whereas the DP antagonist MK0524 worsened it genecards.org.
Furthermore, biopsies from patients with ulcerative colitis have revealed an increase in CRTH2-positive cells in the colonic mucosa and high CRTH2 protein content, particularly in infiltrated leukocytes within the lamina propria and colon epithelia genecards.org. Although CRTH2 expression on blood leukocytes is downregulated in UC, its presence and potential contribution to inflammation in colon tissue are notable. These findings underscore the complex and differential roles of PGD2 receptors in inflammatory bowel disease, positioning CRTH2 as a pro-inflammatory mediator and a relevant therapeutic target.
Table 2: Differential Effects of PGD2 Receptor Antagonists in Murine Colitis
| Compound | Target Receptor | Effect on Inflammation in Murine Colitis | Role of Receptor in Colitis | Reference |
| This compound | CRTH2 (DP2) | Improved inflammation | Pro-inflammatory | genecards.org |
| MK0524 | DP (DP1) | Worsened inflammation | Anti-inflammatory | genecards.org |
Research in Metabolic Homeostasis and Adipogenesis
Effects on Adipocyte Differentiation and Lipid Accumulation
Research into this compound has shed light on the intricate mechanisms by which prostaglandin D2 (PGD2) influences adipocyte function. PGD2 has been shown to enhance lipid accumulation in adipocytes, a process mediated primarily through its interaction with DP2 (CRTH2) receptors. guidetoimmunopharmacology.orgwikipedia.orgguidetopharmacology.org These Gi-coupled DP2 receptors are dominantly expressed in adipocytes, playing a crucial role in regulating intracellular triglyceride levels. guidetoimmunopharmacology.orgguidetopharmacology.org
Studies using mouse adipocytic 3T3-L1 cells have demonstrated that a DP2R antagonist, this compound, effectively "cleared" or reduced the intracellular triglyceride levels that were elevated by PGD2. guidetoimmunopharmacology.orgwikipedia.orgguidetopharmacology.org This effect was specific to DP2R antagonism, as a DP1 receptor antagonist, BWA868C, did not produce a similar reduction in PGD2-elevated triglyceride levels. guidetoimmunopharmacology.orgwikipedia.orgguidetopharmacology.org
Conversely, the application of a DP2R agonist, 15R-15-methyl PGD2, led to an increase in the mRNA levels of both adipogenic and lipogenic genes, alongside a decrease in glycerol (B35011) release. guidetoimmunopharmacology.orgwikipedia.orgguidetopharmacology.org These findings underscore the role of the DP2 receptor in promoting lipid accumulation and adipogenesis, and highlight this compound's ability to counteract these effects by blocking the receptor.
Table 1: Effects of this compound and Related Compounds on Adipocyte Lipid Accumulation
| Compound | Target Receptor | Effect on PGD2-Elevated Intracellular Triglyceride Levels | Effect on Adipogenic and Lipogenic Gene Expression |
| This compound | DP2R Antagonist | Cleared/Reduced guidetoimmunopharmacology.orgwikipedia.orgguidetopharmacology.org | Not directly reported for this compound, but counteracts agonist effects |
| PGD2 | DP2R Agonist | Enhanced guidetoimmunopharmacology.orgwikipedia.orgguidetopharmacology.org | Promotes guidetoimmunopharmacology.orgwikipedia.org |
| 15R-15-methyl PGD2 | DP2R Agonist | Enhanced guidetoimmunopharmacology.orgwikipedia.orgguidetopharmacology.org | Increased mRNA levels guidetoimmunopharmacology.orgwikipedia.orgguidetopharmacology.org |
| BWA868C | DP1R Antagonist | No effect guidetoimmunopharmacology.orgwikipedia.orgguidetopharmacology.org | No reported effect guidetoimmunopharmacology.orgwikipedia.org |
Modulation of Lipolysis through CRTH2/DP2 Receptor Pathways
Beyond its influence on lipid accumulation, this compound also plays a role in modulating lipolysis, the process of breaking down lipids. Prostaglandin D2 (PGD2) has been shown to suppress lipolysis in adipocytes through its action on the DP2 (CRTH2) receptor. guidetoimmunopharmacology.orgwikipedia.orgguidetopharmacology.org The molecular mechanism involves the repression of the cyclic adenosine (B11128) monophosphate (cAMP)-dependent protein kinase A (PKA)-hormone-sensitive lipase (B570770) (HSL) axis. guidetoimmunopharmacology.orgwikipedia.orgguidetopharmacology.org
Further evidence supporting this mechanism comes from studies involving DP2R gene-knockout mouse embryonic fibroblasts, which exhibited enhanced lipolysis. guidetoimmunopharmacology.orgwikipedia.orgguidetopharmacology.org This indicates that the presence and activity of the DP2 receptor, when stimulated by PGD2, actively suppress lipolysis.
The DP2R agonist, 15R-15-methyl PGD2, was observed to decrease glycerol release, a direct indicator of inhibited lipolysis, by repressing the forskolin-mediated increase of cAMP-dependent protein kinase A (PKA) activity and the subsequent phosphorylation of hormone-sensitive lipase (HSL). guidetoimmunopharmacology.orgwikipedia.orgguidetopharmacology.org As an antagonist of the DP2 receptor, this compound would therefore be expected to counteract this suppressive effect of PGD2 on lipolysis, potentially promoting the breakdown of lipids by disinhibiting the cAMP-PKA-HSL pathway.
Table 2: Modulation of Lipolysis by CRTH2/DP2 Receptor Pathway Components
| Compound/Condition | Role/Action | Effect on Lipolysis | Mechanism Involved |
| PGD2 | DP2R Agonist | Suppresses guidetoimmunopharmacology.orgwikipedia.orgguidetopharmacology.org | Represses cAMP-PKA-HSL axis guidetoimmunopharmacology.orgwikipedia.orgguidetopharmacology.org |
| 15R-15-methyl PGD2 | DP2R Agonist | Decreases glycerol release (inhibits lipolysis) wikipedia.orgguidetopharmacology.org | Inhibits PKA-mediated HSL phosphorylation guidetoimmunopharmacology.orgwikipedia.orgguidetopharmacology.org |
| This compound | DP2R Antagonist | Expected to promote (counteracts PGD2's suppression) | Counteracts repression of cAMP-PKA-HSL axis |
| DP2R Gene Knockout | Absence of DP2R function | Enhanced guidetoimmunopharmacology.orgwikipedia.orgguidetopharmacology.org | Absence of PGD2-mediated suppression guidetoimmunopharmacology.orgwikipedia.orgguidetopharmacology.org |
Advanced Methodological Approaches in Cay10595 Research
In Vitro Experimental Models for Functional Characterization
In vitro models are essential for characterizing the direct interactions of CAY10595 with its target receptors and for elucidating its effects on cellular functions under controlled conditions.
To precisely determine the binding affinity and antagonistic activity of this compound, receptor expression systems in heterologous cells are frequently employed. Chinese Hamster Ovary (CHO) cells are commonly used for this purpose due to their suitability for stable expression of human receptors and their utility in high-throughput screening. wikipedia.orgciteab.com
Methodology: In these systems, human CRTH2/DP2 receptors are expressed in the cell membranes of CHO cells. The antagonistic activity of this compound is typically assessed using [35S]GTP-gamma-S binding assays. This assay measures the inhibition of G protein activation that occurs upon agonist binding to the CRTH2/DP2 receptor. Since CRTH2/DP2 is a Gαi-coupled receptor, its activation normally leads to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, stimulation of phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, and the release of Gβγ-subunit complexes that trigger phospholipase C (PLC) signaling, ultimately mobilizing calcium from intracellular stores. This compound, as an antagonist, effectively inhibits these downstream signaling events. wikipedia.orgciteab.comcaymanchem.comfrontiersin.org
Detailed Research Findings: Studies have shown that this compound, as a racemic mixture, exhibits a potent binding affinity to the human CRTH2/DP2 receptor with a Ki value of 10 nM. The R enantiomer of this compound demonstrates even greater potency, showing Ki values of 5.3 nM for the human receptor and 5 nM for the murine CRTH2/DP2 receptor. lipidmaps.orglipidmaps.orgwikipedia.orgmpg.dezhanggroup.orguni-freiburg.deciteab.comfrontiersin.org
Table 1: Binding Affinity (Ki) of this compound to CRTH2/DP2 Receptor
| Compound/Enantiomer | Receptor Species | Ki (nM) | Assay Type | Citation |
| This compound (racemic) | Human | 10 | [35S]GTP-gamma-S binding in CHO cells | lipidmaps.orglipidmaps.orgwikipedia.orgciteab.com |
| This compound (R enantiomer) | Human | 5.3 | [35S]GTP-gamma-S binding in CHO cells | lipidmaps.orglipidmaps.org |
| This compound (R enantiomer) | Murine | 5 | [35S]GTP-gamma-S binding in CHO cells | lipidmaps.orglipidmaps.org |
Primary immune cell cultures are crucial for studying the physiological relevance of this compound's effects, as these cells retain their native characteristics and functions, unlike immortalized cell lines which can undergo genetic and phenotypic drift. caymanchem.comqrheumatol.comnuchemsciences.com CRTH2/DP2 is highly expressed on key inflammatory cells such as eosinophils, basophils, and Th2 cells, making these primary cell types ideal for functional characterization. lipidmaps.orglipidmaps.orgmpg.denih.gov
Methodology: Functional assays in primary immune cells often involve isolating these cells directly from human or animal tissues. For instance, purified human eosinophils are commonly used in chemotaxis assays to assess their migratory response to chemoattractants and the inhibitory effects of this compound. These assays are frequently conducted using microBoyden chemotaxis chambers, which consist of upper and lower wells separated by a 5 µm pore-size polycarbonate filter. Eosinophils are placed in the upper chamber, while chemoattractants (e.g., 13,14-dihydro-15-keto-PGD2) or test compounds are added to the lower chamber. After incubation, the number of migrated cells is quantified by direct counting or by measuring eosinophil peroxidase (EPO) activity. nih.govnih.govmdpi.comsemanticscholar.org
Detailed Research Findings: this compound has been demonstrated to effectively inhibit eosinophil chemotaxis induced by 13,14-dihydro-15-keto-PGD2, with an IC50 value of 7.3 nM. This finding highlights its direct impact on the migration of inflammatory cells crucial in allergic responses. lipidmaps.orglipidmaps.org
Beyond receptor binding, cell-based assays provide a broader understanding of this compound's impact on cellular processes critical to inflammation.
Methodology:
Chemotaxis Assays: As described for primary immune cells, Boyden chamber assays remain a standard for evaluating cell migration. Advances also include real-time chemotaxis assays based on electrical cell impedance, which allow for continuous monitoring of cell migration profiles. researchgate.netnih.gov
Cytokine Release Assays: These assays measure the secretion of inflammatory mediators from immune cells in response to various stimuli, with or without the presence of this compound. Cells such as macrophages are stimulated (e.g., with Lipopolysaccharide, LPS), and the levels of secreted cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using techniques like Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex cytokine assays. nuchemsciences.comctdbase.orgjidc.org
Intracellular Signaling Assays: These assays investigate the molecular pathways activated or inhibited by this compound. As a CRTH2/DP2 antagonist, this compound is expected to modulate downstream signaling events such as changes in cAMP levels, activation of PI3K and MAPK, and intracellular calcium mobilization. For instance, this compound has been shown to attenuate 13,14-dihydro-15-keto-PGD2-induced Ca2+ flux in fibroblasts. nih.gov
Detailed Research Findings: In studies involving bone marrow-derived macrophages (BMDMs), this compound was observed to up-regulate the expression of inflammatory genes, including cyclooxygenase-2 (Cox2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (Tnf-α), and interleukin-1 beta (Il-1β), during LPS stimulation. This suggests a complex modulatory role of this compound in inflammatory responses, extending beyond direct receptor antagonism. chem960.com
In Vivo Animal Models for Disease Pathophysiology and Therapeutic Efficacy
In vivo animal models are indispensable for assessing the therapeutic potential of this compound in a complex biological system, mimicking human disease pathophysiology and evaluating its efficacy in modulating disease progression.
Animal models of inflammatory diseases, such as collagen-induced arthritis (CIA), are widely used to study rheumatoid arthritis (RA) and evaluate potential therapeutic interventions. researchgate.netaragen.comnih.gov
Methodology:
Disease Induction: CIA is typically induced in susceptible mouse strains (e.g., DBA/1J mice) by immunization with collagen type II (CII) in an adjuvant, followed by a booster injection. nih.govaai.org
Immunological Analyses: These involve assessing systemic and local immune responses. This includes quantifying specific antibody levels (e.g., IgG2a anti-CII antibodies in serum), analyzing immune cell populations in target tissues or lymphoid organs (e.g., spleen, lymph nodes) using techniques like flow cytometry, and measuring cytokine and chemokine levels in biological fluids (e.g., serum, joint lavage fluid) using ELISA or multiplex platforms. nuchemsciences.comjidc.orgaragen.comlipidmaps.orgcriver.comaai.org
Histopathological Analyses: This is considered the gold standard for evaluating tissue inflammation and damage in animal models. At the study endpoint, target tissues (e.g., joints in CIA) are harvested, fixed (commonly in 4% formalin), and processed for paraffin (B1166041) embedding. Thin sections (e.g., 3 microns) are then cut and stained with various histological stains (e.g., Hematoxylin & Eosin for general morphology and inflammation, Masson's trichrome for fibrosis, or specific immunohistochemical stains for immune cell markers). Pathologists, often blinded to treatment groups, evaluate parameters such as inflammatory cell infiltration, synovial hyperplasia, cartilage destruction, and bone erosion using standardized histological scoring systems. frontiersin.orgqrheumatol.comresearchgate.netnih.govaai.orgecco-ibd.euresearchgate.netjyoungpharm.orgbiorxiv.org
Detailed Research Findings: In murine CIA models, administration of this compound has been shown to slightly delay the development of arthritis. Furthermore, treatment with this compound resulted in a reduction of IgG2a anti-CII levels, indicating a modulation of the humoral immune response associated with the disease. wikipedia.orgzhanggroup.orgmedchemexpress.com Histological analysis in such models can reveal the extent of joint damage and inflammation. For instance, in CIA studies, a 50% reduction in clinical disease activity scores and prevention of joint damage by approximately 50% have been observed with certain interventions, demonstrating the potential for CRTH2 antagonism to mitigate disease pathology. aai.org
Objective and quantitative assessment of disease activity is crucial for evaluating therapeutic efficacy in animal models.
Methodology:
Clinical Disease Activity Scores: In models like CIA, disease severity is routinely monitored through clinical assessments of affected paws. This involves qualitative scoring systems (e.g., a 0-4 scale for each paw), where scores reflect the degree of erythema, swelling, and functional impairment (e.g., normal, slight inflammation, severe swelling, deformity/ankylosis). These scores are typically recorded every other day throughout the study period. nih.govresearchgate.netnih.govaai.orgjyoungpharm.org
Biomarkers: Beyond clinical observations, specific molecular and cellular biomarkers are measured to provide objective insights into disease progression and treatment response.
Inflammatory Markers: Systemic inflammatory markers such as C-reactive protein (CRP), procalcitonin (B1506340) (PCT), and various cytokines (e.g., IL-1β, IL-6, TNF-α) are quantified in serum or tissue homogenates. jidc.org
Tissue Damage Markers: In arthritis models, biomarkers indicative of cartilage degradation or bone erosion, such as matrix metalloproteinase-3 (MMP-3), are assessed. nih.gov
Immunological Markers: As noted, specific antibody titers (e.g., IgG2a anti-CII) are direct indicators of the autoimmune response in CIA. wikipedia.orgzhanggroup.org
Detailed Research Findings: In CIA models, this compound treatment has been associated with a delay in disease onset and a significant reduction in clinical disease activity scores. For example, a 50% reduction in clinical disease activity score at various time points has been reported in studies using similar therapeutic approaches. aai.org The reduction in IgG2a anti-CII levels further supports the compound's immunomodulatory effects in vivo. wikipedia.orgzhanggroup.orgmedchemexpress.com
Computational and Structural Biology for Receptor-Ligand Interactions
Computational and structural biology techniques play a pivotal role in understanding the intricate interactions between small molecules like this compound and their target receptors. These methods provide insights into binding mechanisms, conformational changes, and the energetic landscape of receptor-ligand complexes.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a receptor, forming a stable complex. This approach is crucial for identifying potential binding sites and understanding the initial recognition process between a ligand and its target. For CRTH2/DP2 antagonists such as this compound, molecular docking can predict how the compound fits into the receptor's binding pocket, identifying key residues involved in hydrogen bonding, hydrophobic interactions, and electrostatic contacts.
Following docking, molecular dynamics (MD) simulations are employed to provide a more comprehensive and dynamic understanding of the receptor-ligand complex over time mdpi.comnih.gov. MD simulations track the movements of atoms and molecules, allowing researchers to observe the stability of the predicted binding pose, the flexibility of the receptor, and the dynamic nature of ligand-receptor interactions frontiersin.org. These simulations can reveal conformational changes in the receptor upon ligand binding and assess the stability of the complex in a simulated physiological environment, such as a lipid bilayer for membrane proteins like CRTH2 nih.gov. While specific published molecular docking and dynamics simulations for this compound were not detailed in the provided search results, such computational studies are standard practice for characterizing potent receptor antagonists like this compound to understand their mechanism of action and guide further optimization.
Structure-Activity Relationship (SAR) Studies for CRTH2/DP2 Antagonism
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, systematically exploring how chemical modifications to a lead compound affect its biological activity. For this compound, which emerged from a high-throughput screening campaign, SAR investigations were instrumental in optimizing its antagonistic activity against the CRTH2/DP2 receptor medchemexpress.cn.
Initial SAR efforts focused on modifying key functional groups within the spiro-indolinone scaffold. For instance, alterations around the carboxylic acid group were found to significantly influence functional activity, with some changes even leading to a reversal of activity towards weak agonism medchemexpress.cn. Conversely, meticulous SAR exploration of the succinimide (B58015) functional group proved highly successful, leading to the discovery of several antagonists with single-digit nanomolar potencies medchemexpress.cn. This compound itself is a potent CRTH2/DP2 receptor antagonist with a Ki of 10 nM, demonstrating the success of these SAR endeavors medchemexpress.comtargetmol.com. These studies are critical for identifying the pharmacophore — the essential structural features required for optimal binding and activity — and for guiding the design of more potent and selective compounds.
Analytical Methodologies for Compound Detection and Quantification in Biological Matrices
Accurate and reliable analytical methodologies are essential for the detection and quantification of this compound in biological matrices, such as blood, plasma, serum, urine, and tissues. These methods are crucial for pharmacokinetic studies, preclinical research, and understanding the compound's behavior within living systems.
Commonly employed bioanalytical techniques for small molecules like this compound include:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This is a widely used and highly sensitive technique for quantifying drugs and their metabolites in complex biological samples nih.govresearchgate.netnih.govrug.nl. LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, allowing for the accurate detection of analytes even at trace levels amidst endogenous matrix interferences rug.nl.
High-Performance Liquid Chromatography (HPLC) : Often coupled with various detectors such as ultraviolet (UV), fluorescence, or mass spectrometry, HPLC is a versatile method for separating and quantifying compounds in biological matrices researchgate.netekb.egnih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) : While more suitable for volatile or semi-volatile compounds, GC-MS/MS can also be employed for the quantification of certain small molecules after appropriate derivatization nih.govnih.govchromatographyonline.comresearchgate.net.
Spectrophotometry and Spectrofluorimetry : These optical methods can be used for quantification if the compound or its derivatives exhibit suitable chromophores or fluorophores, offering relatively simple and cost-effective detection researchgate.netekb.eg.
The development and validation of these analytical methods involve rigorous evaluation of key parameters such as specificity, sensitivity (including limits of detection and quantification), linearity, accuracy, precision, recovery, and stability of the analyte in the biological matrix nih.govresearchgate.neteuropa.eu. Sample preparation techniques, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, are critical to clean up the biological matrix and concentrate the analyte before instrumental analysis nih.gov. While specific validated methods for this compound in biological matrices were not detailed, the principles and techniques described above are universally applied for the quantification of small molecule pharmaceutical compounds in research settings ri.se.
Table 1: Key Analytical Parameters for Compound Quantification (General Examples)
| Analytical Method | Matrix Examples | Key Parameters (Typical Range) | Reference |
| LC-MS/MS | Plasma, Urine, Tissue | LOD: nmol/L to µmol/L | nih.govnih.gov |
| LOQ: nmol/L to µmol/L | |||
| HPLC | Plasma, Urine | LOD: µg/mL | ekb.egnih.gov |
| LOQ: µg/mL | |||
| GC-MS/MS | Biological Samples | Trace-level quantification | chromatographyonline.comresearchgate.net |
| Spectrophotometry | Biological Samples | Linear Range: µg/mL | ekb.eg |
Translational Outlook and Future Research Directions
Expanding Therapeutic Indications for CRTH2/DP2 Antagonism
While the primary focus for CRTH2 antagonists has been on allergic diseases like asthma and allergic rhinitis, a growing body of evidence suggests their therapeutic utility in a much wider range of conditions. nih.govnih.gov The expression of the CRTH2 receptor on various immune cells, including Th2 cells, eosinophils, and basophils, implicates it in numerous inflammatory processes. nih.gov This has opened avenues for investigating CRTH2 antagonism in several new disease contexts.
Emerging areas of interest include chronic obstructive pulmonary disease (COPD), where preclinical models using CRTH2 antagonists have shown promising results in reducing airway inflammation, mucus cell metaplasia, and epithelial thickening induced by tobacco smoke. nih.govresearchgate.net In the gastrointestinal tract, CRTH2 is being explored as a target for inflammatory bowel diseases (IBD) such as Crohn's disease and eosinophilic esophagitis. nih.gov Studies have noted increased PGD2 levels in Crohn's disease patients, and the CRTH2 antagonist timapiprant was found to ameliorate colitis in a mouse model by inhibiting pro-inflammatory mediators. nih.gov
Beyond inflammatory conditions, research points to potential roles in various fibrotic diseases, autoimmune disorders like rheumatoid arthritis, and even central nervous system ailments. nih.gov One study using CAY10595 in a murine model of collagen-induced arthritis found that the antagonist could delay disease development and reduce levels of specific anti-collagen antibodies. medchemexpress.com The table below summarizes the expanding therapeutic landscape for CRTH2 antagonists.
| Potential Therapeutic Area | Disease Indication | Rationale for CRTH2/DP2 Antagonism | Supporting Evidence |
|---|---|---|---|
| Respiratory Disease | Chronic Obstructive Pulmonary Disease (COPD) | Reduces airway inflammation, mucus production, and epithelial hyperplasia. nih.govresearchgate.net | Preclinical mouse models showed reduced inflammation and pathology. nih.govresearchgate.net |
| Gastrointestinal Disease | Inflammatory Bowel Disease (Crohn's, Ulcerative Colitis) | Inhibits pro-inflammatory mediators (TNF-α, IL-1β, IL-6) and reduces eosinophil infiltration. nih.gov | Antagonist treatment ameliorated inflammation in a mouse model of colitis. nih.gov |
| Gastrointestinal Disease | Eosinophilic Esophagitis | Reduces eosinophil infiltration in esophageal tissue. nih.gov | Clinical improvement observed in patients treated with a CRTH2 antagonist. nih.gov |
| Autoimmune Disease | Rheumatoid Arthritis | Modulates inflammatory response in joints. nih.gov | This compound delayed disease development in a murine arthritis model. medchemexpress.com |
| Fibrotic Disease | Lung and Kidney Fibrosis | Potential to modulate pro-fibrotic signaling pathways. nih.govresearchgate.net | Functional interaction identified between CRTH2 and pro-fibrotic molecules like CHI3L1. nih.gov |
| Dermatology | Eosinophilic Pustular Folliculitis | May prevent recruitment of eosinophils and lymphocytes to inflamed skin. nih.gov | The CRTH2 agonist indomethacin (B1671933) reduces CRTH2 expression on immune cells. nih.gov |
Investigation of Combination Therapies Involving this compound
To enhance therapeutic efficacy, particularly in complex diseases like severe asthma, research is turning towards combination therapies. The rationale is to target multiple inflammatory pathways simultaneously. One approach has been to combine CRTH2 antagonists with standard asthma treatments, such as inhaled corticosteroids (ICS) and long-acting β2-agonists (LABA). nih.govnih.gov However, clinical results have been mixed. A Phase IIb study evaluating the CRTH2 antagonist AZD1981 as an add-on to ICS/LABA therapy in patients with allergic asthma did not show a statistically significant improvement in lung function. nih.gov
Interestingly, preclinical research has raised questions about the synergy of CRTH2 antagonists and corticosteroids. One study suggested that corticosteroids might dampen the production of endogenous PGD2. nih.gov This could be counterproductive, as the beneficial effects of DP2 antagonism on airway remodeling may rely on PGD2 acting on the alternative DP1 receptor. nih.gov This highlights the complexity of the prostaglandin (B15479496) signaling pathway and suggests that patient selection and a deeper understanding of the mechanism of action are crucial for designing effective combination therapies.
For severe asthma, where single-pathway targeting may be insufficient, the use of dual biologic therapies is being explored. researchgate.netnih.gov While not directly involving small molecules like this compound, this strategy underscores the therapeutic principle of hitting multiple targets. Future studies could explore combining CRTH2 antagonists with biologics that target other type 2 inflammation pathways, such as those involving IL-4, IL-5, and IL-13, for a more comprehensive anti-inflammatory effect. nih.gov
Elucidation of Novel CRTH2/DP2-Mediated Biological Pathways
Recent research has begun to uncover novel functions and signaling pathways for the CRTH2 receptor that extend beyond its classical role as a cell-surface chemoattractant receptor. These discoveries open new avenues for understanding its function and for therapeutic intervention.
One of the most significant findings is the identification of an anti-fibrotic function of CRTH2 located within the endoplasmic reticulum (ER). In this subcellular location, CRTH2 interacts with La-related protein 6 (LARP6), a key regulator of collagen synthesis. researchgate.net By binding to LARP6, ER-anchored CRTH2 antagonizes collagen production, suggesting a protective role against organ fibrosis. This is a paradigm shift from the pro-inflammatory functions typically associated with plasma membrane CRTH2 and suggests that modulating the subcellular location or specific interactions of CRTH2 could be a novel therapeutic strategy for fibrotic diseases. researchgate.net
Other novel pathways include:
Interaction with Chitinase 3-like-1 (CHI3L1): A functional interaction between CRTH2 and CHI3L1 has been described that results in increased pro-fibrotic signaling, adding another layer of complexity to the receptor's role in fibrosis. nih.gov
Regulation of Innate Lymphoid Cells (ILCs): CRTH2 plays a critical role in the accumulation of group 2 innate lymphoid cells (ILC2s) in the lungs during type 2 inflammatory responses. nih.gov Antagonizing CRTH2 can prevent this accumulation, thereby reducing inflammation, supporting the use of these antagonists in ILC2-driven diseases. nih.gov
Intracellular Expression in Mast Cells: Studies have found that human mast cells, a major source of PGD2, express CRTH2 primarily intracellularly rather than on the cell surface. nih.gov This suggests a distinct, non-chemotactic function for the receptor within these cells, which warrants further investigation. nih.gov
Preclinical Development Considerations for Next-Generation CRTH2/DP2 Antagonists
The development of this compound and other first-generation CRTH2 antagonists has provided valuable insights for creating improved, next-generation molecules. A primary consideration in this evolution is enhancing the safety profile of these compounds for chronic use. nih.gov
A key challenge identified with many early CRTH2 antagonists is the presence of a carboxylic acid moiety in their structure. nih.gov While important for binding to the receptor, this chemical group can be metabolized in the body to form O-acyl glucuronides. These metabolites are potentially reactive and have been associated with idiosyncratic drug toxicity, a significant safety concern for drugs intended for long-term administration. nih.gov
Consequently, a major focus of next-generation preclinical development is the design of potent and selective CRTH2 antagonists that are devoid of the carboxylic acid group. nih.gov Researchers are actively exploring bioisosteres, such as the tetrazole group, to replace the carboxylic acid. nih.gov While initial attempts with tetrazoles led to a drop in receptor affinity, recent efforts have identified non-carboxylic acid compounds with high affinity (Ki < 10 nM). nih.gov
Other critical preclinical considerations for developing superior antagonists include:
Metabolic Stability: Optimizing the molecular structure to reduce metabolic clearance in human and rat liver microsomes, leading to improved pharmacokinetic properties. nih.gov
CYP Inhibition Profile: Minimizing the inhibition of key cytochrome P450 (CYP) enzymes (e.g., CYP2C9, 2C19) to reduce the potential for drug-drug interactions. nih.gov
Selectivity: Ensuring high selectivity for the CRTH2 receptor over the DP1 receptor to avoid off-target effects and to dissect the specific roles of each PGD2 receptor pathway. nih.gov
By addressing these considerations, the development of next-generation CRTH2 antagonists aims to produce safer, more effective oral medications for a wide range of inflammatory and fibrotic diseases.
Q & A
Q. What is the molecular mechanism of CAY10595 as a CRTh2/DP2 receptor antagonist, and how can its activity be validated in vitro?
this compound antagonizes the CRTh2/DP2 receptor with a Ki of 10 nM, inhibiting prostaglandin D2 (PGD2)-mediated signaling. To validate its activity, researchers can measure intracellular calcium flux (Ca²⁺) in mast cells or eosinophils using fluorescent dyes (e.g., Fluo-4). For example, in control experiments, this compound significantly reduces Ca²⁺ influx compared to untreated cells (e.g., 100% vs. ~40% relative flux in antagonist-treated groups) . Dose-response curves and competitive binding assays with radiolabeled ligands (e.g., [³H]-PGD2) can further confirm receptor affinity.
Q. How should this compound be stored and prepared for experimental use to ensure stability?
this compound in powder form should be stored at -20°C (stable for 3 years). For short-term use, dissolved in DMSO (50 mg/mL, 110.81 mM), it can be stored at -80°C for 1 month. Avoid repeated freeze-thaw cycles to prevent degradation. Prior to cellular assays, dilute stock solutions in culture media to working concentrations (e.g., 1–100 nM) while ensuring DMSO does not exceed 0.1% (v/v) to avoid cytotoxicity .
Q. What in vitro models are suitable for studying this compound’s anti-inflammatory effects?
Primary human Th2 cells, eosinophils, or mast cells are ideal for evaluating this compound’s inhibition of CRTh2/DP2-mediated chemotaxis and cytokine release. For example:
- Chemotaxis assays : Measure cell migration toward PGD2 using transwell plates, with this compound pre-treatment to block receptor activation.
- Cytokine profiling : Quantify IL-4, IL-13, and TNF-α levels via ELISA in supernatants from stimulated cells .
Advanced Research Questions
Q. How can conflicting data on this compound’s therapeutic efficacy across different disease models be reconciled?
this compound exhibits context-dependent effects. For instance:
- In a pulmonary hypertension (PH) mouse model, this compound reduced RVSP (right ventricular systolic pressure) by 25% and attenuated IL-4/IL-13 secretion in BALF .
- In contrast, in Crohn’s disease (CD) models, this compound failed to improve epithelial wound healing under CD EGC conditions . These discrepancies may arise from tissue-specific CRTh2 expression, differential immune cell infiltration, or disease-stage variability. Researchers should perform dose-response studies across models and validate receptor expression in target tissues via flow cytometry or immunohistochemistry .
Q. What experimental design considerations are critical for in vivo studies using this compound?
- Dosing regimen : In murine PH studies, 10 mg/kg this compound administered intraperitoneally daily for 14 days showed efficacy . Adjust dosing based on pharmacokinetic profiling (e.g., plasma half-life, tissue distribution).
- Endpoint selection : Combine functional metrics (e.g., RV/LV+S ratio in PH) with molecular biomarkers (e.g., serum IL-4 levels) to capture multimodal effects.
- Control groups : Include vehicle controls (e.g., DMSO) and positive controls (e.g., ramatroban, another CRTh2 antagonist) to benchmark activity .
Q. How can researchers optimize combinatorial therapies involving this compound?
In wound healing assays, combining this compound with 11βPGF2α reduced pro-inflammatory effects of 11βPGF2α by 50%. To design combination studies:
- Perform checkerboard assays to identify synergistic or antagonistic interactions.
- Use RNA sequencing to map pathway crosstalk (e.g., CRTh2 inhibition vs. PPARγ activation with GW9662) .
Methodological Guidance
Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects?
- For calcium flux data, use non-linear regression to calculate EC₅₀/IC₅₀ values (GraphPad Prism).
- For in vivo studies, apply unpaired Student’s t-tests for pairwise comparisons (e.g., treated vs. control RVSP) and ANOVA with post-hoc corrections for multi-group analyses (e.g., cytokine panels) .
Q. How can researchers ensure reproducibility when using this compound in cellular assays?
- Validate CRTh2 receptor expression in cell lines via RT-qPCR or Western blot.
- Include internal controls (e.g., ramatroban) in each experiment to confirm assay robustness.
- Adhere to the ARRIVE guidelines for reporting in vivo studies, detailing animal strain, age, and randomization methods .
Data Interpretation Challenges
Q. Why does this compound show limited efficacy in certain inflammatory models despite strong in vitro activity?
Potential factors include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
